![molecular formula C6H4N4O3 B2984247 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid CAS No. 880451-11-6](/img/structure/B2984247.png)
5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid
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Description
The compound “5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid” is a heterocyclic compound . Heterocycles are cyclic compounds with at least two different elements as atom of ring members .
Synthesis Analysis
The synthesis of heterocycles fused with 5-oxo-5,6-dihydro [1,2,4]triazolo [1,5-c]pyrimidine has been reported . The synthesis involves the condensation of 4-hydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with an appropriate triethyl orthoester or by oxidative cyclization of 4-benzylidenehydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with chloranil .Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrimidine derivatives have shown promising antibacterial activity . A series of these derivatives were synthesized and evaluated for their in vitro antibacterial activity. Some compounds exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimicrobial Activity
The antimicrobial activity of some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines has been studied . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Anticancer Activity
Some triazolopyrimidine derivatives have shown potential anticancer activity . These compounds have attracted growing interest due to their important pharmacological activities .
Antifungal Properties
Triazolopyrimidines have also been studied for their antifungal properties . These compounds have shown potency in macrophage activation .
Anti-Inflammatory Activity
Triazolopyrimidines have been studied for their anti-inflammatory activity . These compounds have shown promising results in this field .
Antihypertensive Activity
1,3,4-Thiadiazoles, which are among the most common heterocyclic pharmacophores, display a broad spectrum of biological activities, including antihypertensive activity .
properties
IUPAC Name |
5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-9-8-2-10(4)6/h1-2H,(H,7,9)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECSPGQMXYNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C=NNC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
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